4-Azafluoren-9-one semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azafluoren-9-one semicarbazone is a chemical compound derived from 4-azafluoren-9-one and semicarbazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-azafluoren-9-one semicarbazone typically involves the reaction of 4-azafluoren-9-one with semicarbazide under specific conditions. One common method is the one-pot synthesis, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . The structure of the resulting products is confirmed using techniques such as Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azafluoren-9-one semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Azafluoren-9-one semicarbazone has several scientific research applications:
Medicine: Research into its medicinal properties is ongoing, with studies focusing on its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-azafluoren-9-one semicarbazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with various metal ions, which can influence biological processes and chemical reactions . The exact molecular targets and pathways are still under investigation, but its ability to act as a ligand and form stable complexes is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azafluoren-9-one: The parent compound, which shares the core structure but lacks the semicarbazone moiety.
Semicarbazide: A related compound that forms the basis for the semicarbazone derivative.
Other semicarbazone derivatives: Compounds such as 2-acetylpyridine semicarbazone and its derivatives.
Uniqueness
4-Azafluoren-9-one semicarbazone is unique due to its combined structural features of 4-azafluoren-9-one and semicarbazide This combination imparts specific chemical and biological properties that are not present in the individual components
Eigenschaften
CAS-Nummer |
110576-19-7 |
---|---|
Molekularformel |
C13H10N4O |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1H-indeno[1,2-b]pyridin-5-yliminourea |
InChI |
InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18) |
InChI-Schlüssel |
MZQDDITUOSGYOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.